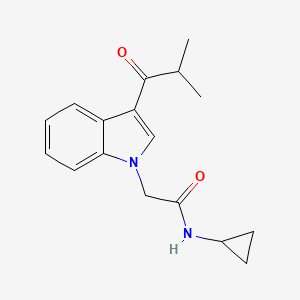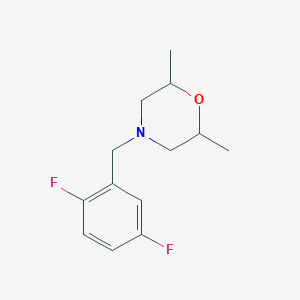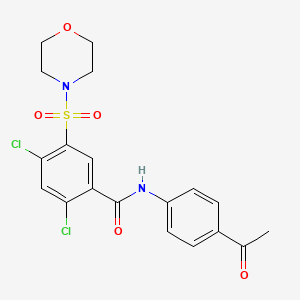
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide, also known as CPI-455, is a novel small molecule inhibitor that selectively targets the histone methyltransferase (HMT) G9a. HMTs are enzymes that regulate gene expression by modifying histones, which are proteins that package DNA in the nucleus. G9a is specifically involved in the regulation of genes that control cell growth and differentiation, making it a promising target for cancer therapy.
Mécanisme D'action
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide works by binding to the active site of G9a and preventing it from methylating histones. This leads to changes in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and to be well-tolerated in preclinical studies. In addition to its anti-cancer effects, this compound has also been shown to have potential in the treatment of neurodegenerative diseases and viral infections, although further research is needed in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide is its selectivity for G9a, which reduces the risk of off-target effects. However, as with any experimental drug, there are limitations to its use in lab experiments. For example, the optimal concentration and exposure time for this compound may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide. One area of interest is the development of combination therapies that target both G9a and other pathways involved in cancer cell growth and survival. Another potential direction is the optimization of this compound for use in clinical trials, including the development of a suitable formulation and dose regimen. Finally, further research is needed to better understand the molecular mechanisms underlying the anti-cancer effects of this compound and to identify biomarkers that can be used to predict response to treatment.
Méthodes De Synthèse
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide was first synthesized by a team of chemists at the pharmaceutical company Constellation Pharmaceuticals. The synthesis involves several steps, including the reaction of 3-isobutyrylindole with cyclopropylamine, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that this compound selectively inhibits G9a activity, leading to the reactivation of tumor suppressor genes and the induction of apoptosis (programmed cell death) in cancer cells. This compound has shown efficacy in a variety of cancer types, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[3-(2-methylpropanoyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)17(21)14-9-19(10-16(20)18-12-7-8-12)15-6-4-3-5-13(14)15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXKUZOMVJCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B5984818.png)
![7-(3-methylbenzyl)-2-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984826.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5984835.png)
![1-cyclopentyl-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5984843.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B5984852.png)
![1-(cyclohexylmethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984857.png)

![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)
![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)

![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
